molecular formula C11H15NO B12904615 2-Amino-1-(2,4,5-trimethylphenyl)ethanone CAS No. 69872-38-4

2-Amino-1-(2,4,5-trimethylphenyl)ethanone

Cat. No.: B12904615
CAS No.: 69872-38-4
M. Wt: 177.24 g/mol
InChI Key: BUZKAQKDWYTOGO-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4,5-trimethylphenyl)ethanone is an organic compound with the molecular formula C11H15NO. It is a derivative of acetophenone, where the phenyl ring is substituted with three methyl groups at positions 2, 4, and 5, and an amino group is attached to the ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone typically involves the reaction of 2,4,5-trimethylacetophenone with ammonia or an amine source under specific conditions. One common method is the reductive amination of 2,4,5-trimethylacetophenone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4,5-trimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2,4,5-trimethylphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,4,6-trimethylphenyl)ethanone
  • 2-Amino-1-(3,4,5-trimethylphenyl)ethanone
  • 2-Amino-1-(2,3,5-trimethylphenyl)ethanone

Uniqueness

2-Amino-1-(2,4,5-trimethylphenyl)ethanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to its analogs .

Properties

CAS No.

69872-38-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-amino-1-(2,4,5-trimethylphenyl)ethanone

InChI

InChI=1S/C11H15NO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6,12H2,1-3H3

InChI Key

BUZKAQKDWYTOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CN)C

Origin of Product

United States

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